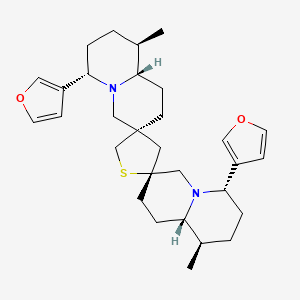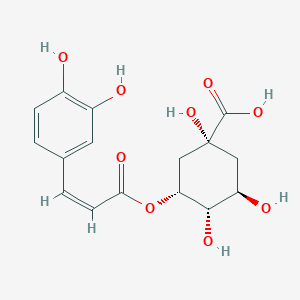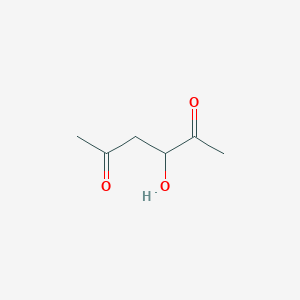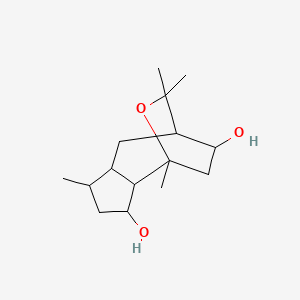
Kessyl glycol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Kessyl glycol belongs to the class of organic compounds known as oxepanes. Oxepanes are compounds containing an oxepane ring, which is a seven-member saturated aliphatic heterocycle with one oxygen and six carbon atoms. Kessyl glycol exists as a solid, slightly soluble (in water), and a very weakly acidic compound (based on its pKa). Within the cell, kessyl glycol is primarily located in the cytoplasm. Outside of the human body, kessyl glycol can be found in fats and oils, herbs and spices, and tea. This makes kessyl glycol a potential biomarker for the consumption of these food products.
Aplicaciones Científicas De Investigación
1. Glycome Informatics and Bioinformatics
Kessyl glycol is relevant in the field of glycome informatics, an area focusing on the bioinformatics analysis of carbohydrate data. The Kyoto Encyclopedia of Genes and Genomes (KEGG) is a significant resource in this field, offering comprehensive genome-scale bioinformatics analysis of glycan data, which may include compounds like kessyl glycol. KEGG integrates carbohydrate structures, proteins, and reactions, providing valuable insights into glycan biosynthesis and metabolism pathways (Hashimoto et al., 2006).
2. Cancer Research and Heat-Shock Protein Inhibition
In cancer research, kessyl glycol has been identified as a compound that increases the number of dead cells in human cervical cancer cells treated with Adriamycin. It's suggested that one of the mechanisms for this cell death-inducing activity is the inhibition of heat-shock protein 105 (Hsp105) expression levels. This makes kessyl glycol a potential candidate for further research in cancer treatment, especially as a naturally occurring compound that acts as an Hsp105 inhibitor (Matsumoto et al., 2021).
3. Polymer Research and Material Science
Kessyl glycol may also have applications in polymer research and material science. For example, in the synthesis of molecularly imprinted polymers, compounds like ethylene glycol dimethacrylate (EDMA), which are structurally related to kessyl glycol, are used. These polymers have significant applications in analytical and bioanalytical chemistry, indicating a potential area where kessyl glycol or its derivatives might be useful (Gao et al., 2017).
4. Bioengineering and Biomedical Applications
In bioengineering, compounds related to kessyl glycol, like polyethylene glycol (PEG), are used as solvents in the synthesis of pharmaceutical compounds, suggesting the potential use of kessyl glycol in similar applications. This approach has advantages like high yields, short reaction times, and minimal environmental pollution, which are crucial in green chemistry and pharmaceutical engineering (Gawande et al., 2010).
5. Metabolic Engineering for Chemical Production
Kessyl glycol and related compounds might be relevant in metabolic engineering, where Escherichia coli has been engineered to produce chemicals like ethylene glycol from xylose. This demonstrates the potential of using microorganisms to biosynthesize valuable compounds, possibly including derivatives of kessyl glycol (Chae et al., 2018).
Propiedades
Número CAS |
6894-57-1 |
|---|---|
Nombre del producto |
Kessyl glycol |
Fórmula molecular |
C15H26O3 |
Peso molecular |
254.36 g/mol |
Nombre IUPAC |
1,5,9,9-tetramethyl-10-oxatricyclo[6.2.2.02,6]dodecane-3,12-diol |
InChI |
InChI=1S/C15H26O3/c1-8-5-11(16)13-9(8)6-10-12(17)7-15(13,4)18-14(10,2)3/h8-13,16-17H,5-7H2,1-4H3 |
Clave InChI |
HMTVXYYWICMXMY-UHFFFAOYSA-N |
SMILES |
CC1CC(C2C1CC3C(CC2(OC3(C)C)C)O)O |
SMILES canónico |
CC1CC(C2C1CC3C(CC2(OC3(C)C)C)O)O |
melting_point |
128°C |
Descripción física |
Solid |
Sinónimos |
kessoglycol |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





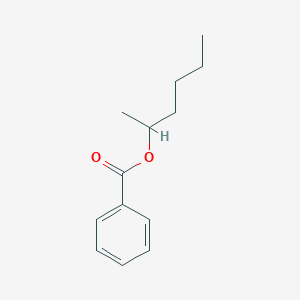
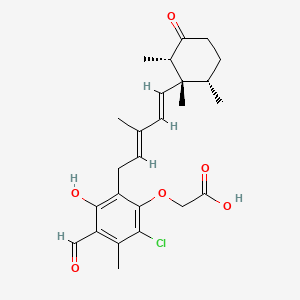


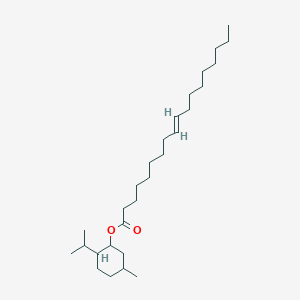
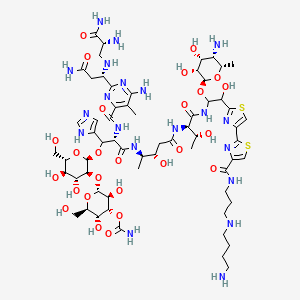
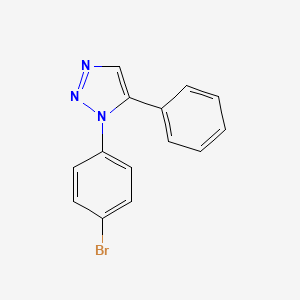
![3-[(2S,3R,4R,5R,6S)-4,5-dihydroxy-6-methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5,7-dihydroxy-2-(4-hydroxyphenyl)-8-(3-methylbut-2-enyl)chromen-4-one](/img/structure/B1252855.png)
![1-(4-Bromophenyl)-3-[[[4-(4-morpholinyl)-3-nitrophenyl]-oxomethyl]amino]thiourea](/img/structure/B1252856.png)
